![molecular formula C18H15ClN2O3 B2589424 [(3Z)-2-氧代-1-苯基-2,3-二氢-1H-吲哚-3-亚胺基]氨基-4-氯丁酸酯 CAS No. 478261-24-4](/img/structure/B2589424.png)

[(3Z)-2-氧代-1-苯基-2,3-二氢-1H-吲哚-3-亚胺基]氨基-4-氯丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

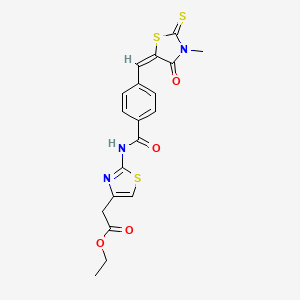

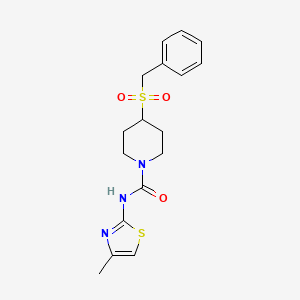

The compound “[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate” is a complex organic molecule. It is likely to be a derivative of indole, a heterocyclic compound that is important in many biological systems .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the indole, and the “1-phenyl” indicates a phenyl group (a benzene ring) attached at the 1-position. The “3-ylidene” indicates a carbon-carbon double bond at the 3-position, and the “amino 4-chlorobutanoate” indicates an amine group attached to a 4-chlorobutanoate ester .Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other indole derivatives. The indole ring system is aromatic and therefore relatively stable, but the carbonyl group at the 2-position and the double bond at the 3-position could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of functional groups .科学研究应用

酚酸及其应用

酚酸,例如绿原酸(CGA),因其实际、生物和药理作用而被广泛研究。CGA 存在于绿咖啡提取物和茶中,以其抗氧化、抗菌、保肝、保护心脏、抗炎、退烧、神经保护、抗肥胖、抗病毒、抗微生物、抗高血压和中枢神经系统 (CNS) 兴奋活性而闻名。它在调节脂质代谢和葡萄糖调节中起着至关重要的作用,为肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病提供了潜在的治疗方法。CGA 的保肝作用对预防化学或脂多糖引起的肝损伤具有重要意义。其降胆固醇作用可能源于营养物质代谢的改变,包括氨基酸、葡萄糖和脂肪酸 (Naveed 等人,2018)。

吲哚化合物和微生物代谢

吲哚-3-乙酸 (IAA) 是另一个例子,主要充当植物中的生长激素。能够分解或同化 IAA 的微生物的存在突出了微生物群落和吲哚化合物之间的复杂相互作用。已经确定了两组基因簇(iac 和 iaa),分别负责 IAA 的有氧和厌氧降解。这些途径提供了微生物利用吲哚化合物作为碳、氮和能源的见解,以及它们在与植物生长过程相互作用中的潜在作用 (Laird, Flores, & Leveau, 2020)。

合成应用和结构特性

新型化合物的合成和结构特性,包括具有吲哚骨架的化合物,一直是化学研究的重点。例如,取代的 2 三氯甲基-3-苯基-1,3-噻唑烷-4-酮的合成涉及氯醛与取代的苯胺反应,然后用硫乙酸处理。这突出了吲哚和相关化合物在合成广泛化学结构方面的多功能性,这些结构在从制药到材料科学的各个领域具有潜在应用 (Issac & Tierney, 1996)。

属性

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-chlorobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-12-6-11-16(22)24-20-17-14-9-4-5-10-15(14)21(18(17)23)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2/b20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNCIDSBXPMKHP-JZJYNLBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)CCCCl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)CCCCl)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2589344.png)

![(3Z)-3-{(2Z)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589348.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2589351.png)

![[5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2589355.png)

![(2S,5R)-5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2589356.png)

![3-(4-bromophenyl)-9-butyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2589357.png)

![4-Ethylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B2589364.png)